molecular formula C6H9Cl2N3 B7881319 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride

2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride

Cat. No.: B7881319
M. Wt: 194.06 g/mol
InChI Key: CCPAOUYPYAAOID-UHFFFAOYSA-N
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Description

2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H9Cl2N3. It is a white crystalline powder known for its applications in various scientific fields. This compound is particularly interesting due to its unique structure, which includes a pyridine ring substituted with a chloro group and a hydrazinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride involves its interaction with molecular targets through its functional groups. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π interactions and electron donation. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride is unique due to the presence of both a chloro and a hydrazinylmethyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.

Biological Activity

2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data from research findings.

This compound is a pyridine derivative characterized by the presence of a hydrazine functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C6H7ClN2
  • Molecular Weight : 144.58 g/mol

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit varying degrees of antibacterial and antifungal activities. A study highlighted that certain pyridine-based compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The minimal inhibitory concentration (MIC) values for effective compounds ranged from 6.5 μg/mL to higher concentrations depending on the specific structure and substituents present.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget OrganismMIC (μg/mL)
2-Chloro-5-(hydrazinylmethyl)pyridineS. aureus12.0
Other Pyridine DerivativesE. coli6.5
Candida albicans15.0

Antiviral Activity

The antiviral potential of this compound has been evaluated in various studies focusing on its efficacy against viral infections. For instance, compounds structurally related to this compound have demonstrated inhibition of viral replication in cellular assays against viruses like yellow fever and influenza . The EC50 values for related compounds were reported in the range of 25–50 µM, indicating moderate antiviral activity.

Table 2: Antiviral Activity Data

Compound NameVirusEC50 (µM)
2-Chloro-5-(hydrazinylmethyl)pyridineYellow Fever Virus30
Related Compound AInfluenza Virus25
Related Compound BDengue Virus40

Anticancer Activity

The anticancer properties of pyridine derivatives have garnered significant attention, particularly their ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures to this compound exhibit selective cytotoxicity towards various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H1975) cells . The IC50 values for these compounds ranged from 0.442 µM to over 17 µM.

Table 3: Anticancer Activity Overview

Compound NameCancer Cell LineIC50 (µM)
2-Chloro-5-(hydrazinylmethyl)pyridineMCF-715
Related Compound CH19750.442
Related Compound DMDA-MB-23111.73

Case Studies

  • Case Study on Antiviral Efficacy : A study conducted on a series of pyridine derivatives revealed that modifications at the hydrazine position significantly enhanced antiviral activity against the yellow fever virus, suggesting that the hydrazine moiety plays a crucial role in bioactivity .
  • Case Study on Anticancer Properties : In vitro studies demonstrated that specific derivatives exhibited strong cytotoxic effects on MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Properties

IUPAC Name

(6-chloropyridin-3-yl)methylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.ClH/c7-6-2-1-5(3-9-6)4-10-8;/h1-3,10H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPAOUYPYAAOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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